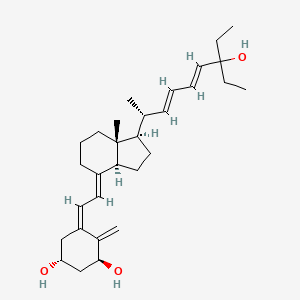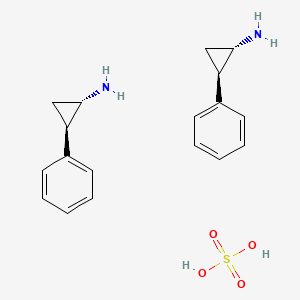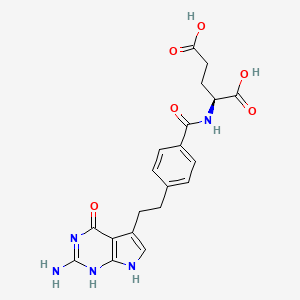![molecular formula C23H29NO4S B1662254 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BTCP maleate involves several steps:
Formation of the benzothiophenyl group: This is typically achieved through a Friedel-Crafts acylation reaction, where benzothiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Cyclohexylation: The benzothiophenyl group is then reacted with cyclohexylmagnesium bromide in a Grignard reaction to form the cyclohexyl derivative.
Piperidine introduction: The cyclohexyl derivative is then reacted with piperidine in the presence of a base to form the final BTCP structure.
Maleate formation: The final step involves the reaction of BTCP with maleic acid to form BTCP maleate.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
BTCP maleate undergoes several types of chemical reactions:
Oxidation: BTCP maleate can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of BTCP maleate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BTCP maleate.
Scientific Research Applications
BTCP maleate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine transporter inhibitors and phencyclidine analogs.
Biology: BTCP maleate is used in studies investigating the role of dopamine transporters in neurological processes and disorders.
Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like Parkinson’s disease and schizophrenia.
Industry: BTCP maleate is used in the development of new pharmaceuticals targeting dopamine transporters.
Mechanism of Action
BTCP maleate exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting this transporter, BTCP maleate increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine transporter inhibitors like cocaine and methylphenidate .
Comparison with Similar Compounds
BTCP maleate is unique in its structure due to the presence of the benzothiophenyl group, which distinguishes it from other phencyclidine analogs. Similar compounds include:
Phencyclidine: Lacks the benzothiophenyl group and has a different pharmacological profile.
Ketamine: Another phencyclidine analog with anesthetic properties but different structural features.
Methoxetamine: A derivative of ketamine with similar effects but distinct structural modifications.
BTCP maleate’s unique structure and potent dopamine transporter inhibition make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29NO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AMTYJSWZECGJOO-BTJKTKAUSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Synonyms |
1-[1-(2-Benzo[b]thienyl)cyclohexyl)]piperidine maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















